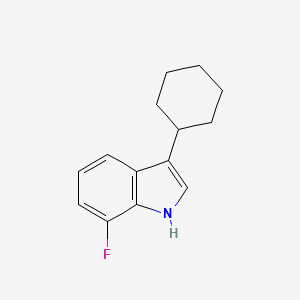

3-Cyclohexyl-7-fluoro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-7-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN/c15-13-8-4-7-11-12(9-16-14(11)13)10-5-2-1-3-6-10/h4,7-10,16H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHZRSAVPVHSGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CNC3=C2C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Cyclohexyl 7 Fluoro 1h Indole

Retrosynthetic Analysis of 3-Cyclohexyl-7-fluoro-1H-indole

A logical retrosynthetic disconnection of this compound points to several viable synthetic pathways. The most prominent disconnections involve the formation of the indole (B1671886) ring, a common strategy in heterocyclic chemistry.

Primary Disconnection (Indole Ring Formation):

Breaking the C2-C3 and the N1-C7a bonds suggests a Fischer indole synthesis approach. This would involve the reaction of (2-fluorophenyl)hydrazine with a suitable carbonyl compound, specifically a ketone bearing a cyclohexyl group adjacent to the carbonyl, such as cyclohexyl methyl ketone.

A second key disconnection at the N1-C2 and C3-C3a bonds points towards a palladium-catalyzed cyclization , such as the Larock indole synthesis. This strategy would start from a 2-fluoro-iodoaniline derivative and a cyclohexyl-substituted alkyne.

Alternative disconnections could explore annulation strategies, building the benzene (B151609) ring onto a pre-existing pyrrole (B145914) core, though this is generally a less common approach for this type of substitution pattern.

Established Synthetic Routes for this compound

Fischer Indole Synthesis and Variations for this compound

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, the logical starting materials would be (2-fluorophenyl)hydrazine and cyclohexyl methyl ketone.

The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

Plausible Synthetic Protocol:

A likely procedure would involve the condensation of (2-fluorophenyl)hydrazine hydrochloride with cyclohexyl methyl ketone in a suitable solvent, such as acetic acid or ethanol, often with the addition of a stronger acid catalyst like sulfuric acid or polyphosphoric acid, upon heating. nih.gov The choice of acid catalyst and reaction conditions can be crucial for optimizing the yield and minimizing side products. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

| (2-Fluorophenyl)hydrazine | Cyclohexyl methyl ketone | Acid (e.g., H₂SO₄, PPA) | This compound |

This table represents a proposed reaction based on established Fischer indole synthesis protocols.

Variations of the Fischer indole synthesis, such as using microwave irradiation, could potentially shorten reaction times and improve yields.

Palladium-Catalyzed Cyclizations (e.g., Larock Indole Synthesis) in this compound Preparation

Palladium-catalyzed reactions have become powerful tools for the synthesis of substituted indoles. The Larock indole synthesis, for instance, involves the reaction of an o-haloaniline with a disubstituted alkyne in the presence of a palladium catalyst. rsc.org

To apply this to the synthesis of this compound, one would require 1-fluoro-2-iodoaniline and a suitable cyclohexyl-containing alkyne. The regioselectivity of the alkyne insertion can sometimes be a challenge in the Larock synthesis, but it offers a milder alternative to the often harsh conditions of the Fischer indole synthesis.

Other palladium-catalyzed methods, such as the Buchwald-Hartwig amination followed by an intramolecular cyclization, could also be envisioned.

Alternative Annulation and Cyclocondensation Reactions for this compound Core

Beyond the classical Fischer and palladium-catalyzed routes, other annulation strategies could be employed. For instance, methods that involve the construction of the benzenoid ring onto a pre-functionalized pyrrole could be considered, although they are generally less direct for this target.

Novel and Eco-Friendly Approaches in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methodologies. For the synthesis of this compound, several green chemistry principles could be applied.

One such approach involves the use of heterogeneous catalysts in Fischer indole synthesis, which can be easily recovered and reused, minimizing waste. For example, solid acid catalysts like Amberlyst-15 have been shown to be effective.

Derivatization Strategies and Functional Group Transformations of this compound

The this compound scaffold possesses several sites amenable to further chemical modification, allowing for the generation of a library of related compounds for various applications.

N-Functionalization: The indole nitrogen can be readily alkylated, acylated, or sulfonylated under basic conditions. For example, deprotonation with a base like sodium hydride followed by treatment with an alkyl halide would yield the corresponding N-alkylated product.

Electrophilic Substitution on the Indole Ring: While the 3-position is blocked by the cyclohexyl group, electrophilic substitution would be expected to occur at other positions on the indole nucleus. The electron-donating nature of the indole nitrogen directs electrophiles primarily to the C2 position, and to a lesser extent, to positions on the benzene ring (C4, C5, C6). The presence of the fluorine atom at C7 will influence the regioselectivity of these reactions.

Functional Group Transformations on the Substituents: The cyclohexyl group itself could be further functionalized, for instance, through free-radical halogenation, although this would likely be unselective. If the cyclohexyl ring contained other functional groups from the start, a wider range of transformations would be possible.

Stereoselective Synthesis of Chiral Analogs of this compound

The introduction of chirality into molecules is a critical aspect of modern drug discovery, as different enantiomers of a compound can exhibit distinct pharmacological activities. While specific literature on the stereoselective synthesis of chiral analogs of this compound is not extensively documented, several established asymmetric strategies for the functionalization of the indole core can be extrapolated and potentially applied to this specific scaffold. These methods primarily revolve around the use of chiral catalysts, including organocatalysts and transition-metal complexes, to control the stereochemical outcome of reactions.

One of the most powerful and widely utilized approaches for the asymmetric functionalization of indoles is through the use of chiral phosphoric acids (CPAs). These Brønsted acid catalysts have demonstrated remarkable efficacy in a variety of enantioselective transformations involving indole substrates. For instance, CPAs can activate electrophiles and guide the nucleophilic attack of the indole ring, leading to the formation of chiral products with high enantioselectivity.

A potential strategy for the synthesis of chiral analogs of this compound could involve an asymmetric Friedel-Crafts-type alkylation of the 7-fluoroindole (B1333265) core. In this approach, a prochiral electrophile would be activated by a chiral catalyst, followed by nucleophilic attack at the C3 position of the indole. The choice of catalyst and reaction conditions would be crucial in achieving high diastereo- and enantioselectivity.

Another plausible route involves the catalytic asymmetric dearomatization (CADA) of a pre-functionalized 3-substituted indole. This strategy has been successfully employed for the synthesis of various chiral indoline (B122111) and indolenine derivatives. rsc.orgrsc.org By employing a suitable chiral catalyst, it may be possible to dearomatize a this compound derivative and subsequently introduce a new stereocenter.

Furthermore, the development of chiral ligands for transition-metal-catalyzed cross-coupling reactions offers another avenue for the stereoselective synthesis of indole analogs. For example, a chiral palladium or nickel complex could be employed to catalyze the coupling of a 3-halo-7-fluoroindole derivative with a suitable cyclohexyl-containing nucleophile, or vice versa.

While direct examples are not available, the synthesis of structurally related chiral spirooxindoles provides valuable insights. For instance, the reaction of isatins (which can be derived from indoles) with various chiral reagents and catalysts has been shown to produce spirocyclic compounds with high stereocontrol. researchgate.net One could envision a strategy where a 7-fluoro-isatin derivative is utilized as a precursor to construct a chiral spirocyclic system incorporating a cyclohexyl moiety.

The table below summarizes potential stereoselective strategies that could be adapted for the synthesis of chiral analogs of this compound, based on existing literature for similar indole-containing molecules.

| Catalyst Type | Reaction Type | Potential Application to this compound | Key Findings from Related Studies |

| Chiral Phosphoric Acid (CPA) | Asymmetric Friedel-Crafts Alkylation | Enantioselective introduction of a substituent at the C2 or N1 position. | High yields and enantioselectivities (up to 99% ee) have been achieved in the reaction of indoles with various electrophiles. oaepublish.com |

| Chiral Phosphoric Acid (CPA) | Catalytic Asymmetric Dearomatization (CADA) | Creation of chiral indoline or indolenine derivatives from the parent indole. | Switchable divergent synthesis of chiral indolenines and fused indolines has been reported with excellent enantioselectivities. rsc.orgrsc.org |

| Chiral Metal Complexes (e.g., Ni, Pd) | Asymmetric Cross-Coupling | Enantioselective formation of a C-C bond at the C3 position. | Development of chiral ligands for such reactions is an active area of research. |

| Organocatalysts (e.g., Proline derivatives) | Asymmetric Michael Addition | Addition of the indole to a prochiral Michael acceptor to create a new stereocenter. | This is a well-established method for the asymmetric functionalization of various nucleophiles. |

| Chiral Auxiliaries | Diastereoselective Reactions | Attachment of a chiral auxiliary to the indole nitrogen to direct subsequent reactions. | This is a classical and often reliable method for controlling stereochemistry. |

It is important to note that the successful application of these methods to the this compound scaffold would require careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and protecting groups. The electronic and steric properties of the 7-fluoro and 3-cyclohexyl substituents would undoubtedly influence the reactivity and stereoselectivity of these transformations.

Advanced Spectroscopic Characterization and Solid State Analysis of 3 Cyclohexyl 7 Fluoro 1h Indole

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Cyclohexyl-7-fluoro-1H-indole

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of organic compounds in solution. For this compound, high-field 1H and 13C NMR spectroscopy, supplemented by multi-dimensional techniques such as COSY, HSQC, HMBC, and NOESY, provides a complete assignment of all proton and carbon resonances and offers insights into the molecule's connectivity and spatial arrangement.

The 1H NMR spectrum of this compound in CDCl3 displays characteristic signals for the indole (B1671886) and cyclohexyl moieties. The proton on the indole nitrogen (N-H) typically appears as a broad singlet at a downfield chemical shift. The protons on the aromatic portion of the indole ring are observed in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine substituent at the 7-position. The cyclohexyl protons resonate in the upfield region, showing complex multiplets due to their diastereotopic nature.

The 13C NMR spectrum provides information on the carbon framework of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon atom, with the carbons attached to the electronegative fluorine and nitrogen atoms appearing at downfield shifts.

Table 1: 1H and 13C NMR Spectroscopic Data for this compound in CDCl3. acs.org

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| 1 (N-H) | br s | - |

| 2 | s | - |

| 4 | m | - |

| 5 | m | - |

| 6 | m | - |

| 7 | - | d, J(C,F) |

| 8 (C3a) | - | - |

| 9 (C7a) | - | d, J(C,F) |

| Cyclohexyl-1' | m | - |

| Cyclohexyl-2',6' | m | - |

| Cyclohexyl-3',5' | m | - |

| Cyclohexyl-4' | m | - |

| (Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, 'br' denotes broad. J(C,F) represents the carbon-fluorine coupling constant. Specific chemical shift values and coupling constants would be determined from the actual spectra.) |

Multi-dimensional NMR techniques further refine the structural assignment. COSY (Correlation Spectroscopy) experiments establish proton-proton coupling networks, confirming the connectivity within the cyclohexyl ring and the aromatic protons of the indole. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the cyclohexyl group to the C3 position of the indole ring. Finally, NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the cyclohexyl ring relative to the indole core.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways upon ionization. For this compound, HRMS would provide the exact mass of the molecular ion, confirming its chemical formula (C14H16FN).

The fragmentation of indole derivatives in mass spectrometry is well-documented and typically involves characteristic losses of small molecules and radicals. scirp.orgnih.govnih.gov The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]+•. The fragmentation pathways can be predicted based on the stability of the resulting fragments.

A plausible fragmentation pathway would likely initiate with the loss of the cyclohexyl substituent as a radical or a neutral molecule. Cleavage of the C3-cyclohexyl bond can lead to the formation of a stable indolyl cation. Subsequent fragmentation of the indole ring itself can occur through various pathways, including the loss of HCN or its fluoro-substituted analogue, which is a characteristic fragmentation pattern for indoles. scirp.org The presence of the fluorine atom on the benzene (B151609) ring will influence the masses of the fragments containing this part of the molecule.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound.

| m/z (predicted) | Proposed Fragment Structure/Loss |

| 217 | [M]+• (Molecular Ion) |

| 134 | [M - C6H11]+ (Loss of cyclohexyl radical) |

| 107 | [M - C6H11 - HCN]+ |

| 83 | [C6H11]+ (Cyclohexyl cation) |

The use of tandem mass spectrometry (MS/MS) would allow for the isolation of specific fragment ions and the study of their subsequent fragmentation, providing a more detailed and confident elucidation of the fragmentation pathways.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Studies of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational isomers. nih.gov For this compound, these techniques can be used to identify characteristic vibrational modes and to study the conformational flexibility of the cyclohexyl ring.

The IR spectrum is expected to show a characteristic N-H stretching vibration in the region of 3400-3300 cm-1. The C-H stretching vibrations of the aromatic and aliphatic protons will appear around 3100-3000 cm-1 and 3000-2850 cm-1, respectively. The C=C stretching vibrations of the indole ring will be observed in the 1600-1450 cm-1 region. The C-F stretching vibration will give rise to a strong absorption band, typically in the 1250-1000 cm-1 region.

Raman spectroscopy, which is sensitive to non-polar bonds, will complement the IR data. The symmetric vibrations of the indole and cyclohexyl rings are often more prominent in the Raman spectrum.

Conformational studies can be performed by analyzing the vibrational spectra at different temperatures or in different solvents. The cyclohexyl ring can exist in chair, boat, and twist-boat conformations, with the chair conformation being the most stable. maricopa.edupressbooks.pub The vibrational frequencies of certain modes, particularly those involving the cyclohexyl ring, will be sensitive to its conformation. By comparing the experimental spectra with theoretical calculations for different conformers, it is possible to determine the most stable conformation of the cyclohexyl ring and its orientation relative to the indole plane.

Table 3: Expected Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm-1) | Technique |

| N-H Stretch | 3400 - 3300 | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=C Stretch (Indole) | 1600 - 1450 | IR, Raman |

| C-F Stretch | 1250 - 1000 | IR |

| Ring Puckering (Cyclohexyl) | < 600 | Raman |

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. While no specific crystal structure data for this compound has been reported in the Cambridge Structural Database (CSD), the principles of crystal engineering and the known packing motifs of indole derivatives allow for a predictive discussion of its solid-state architecture. acs.orgnih.goviucr.orgnih.goviucr.org

Crystal Packing and Intermolecular Interaction Motifs in this compound

The crystal packing of this compound is expected to be dominated by a combination of hydrogen bonding and π-π stacking interactions. The indole N-H group is a strong hydrogen bond donor and can form hydrogen bonds with the fluorine atom or the π-system of an adjacent indole ring.

N-H···F Hydrogen Bonds: The presence of the electronegative fluorine atom at the 7-position provides a potential hydrogen bond acceptor site. The formation of N-H···F hydrogen bonds would lead to the assembly of molecules into chains or sheets.

N-H···π Interactions: The indole ring itself is a good hydrogen bond acceptor, and N-H···π interactions are commonly observed in the crystal structures of indole derivatives, leading to herringbone or layered packing arrangements. nih.gov

π-π Stacking: The planar indole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The relative orientation of the stacked rings (parallel-displaced or T-shaped) will depend on the steric influence of the bulky cyclohexyl group.

Polymorphism and Co-crystallization Phenomena of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including indole derivatives. acs.org Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and bioavailability. The conformational flexibility of the cyclohexyl group and the potential for different hydrogen bonding motifs in this compound suggest that it could exhibit polymorphism. The crystallization conditions, such as the solvent and temperature, would play a crucial role in determining which polymorph is obtained.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another possibility for this compound. By selecting appropriate co-formers that can interact with the indole N-H or the fluorine atom through hydrogen bonding, it would be possible to design novel crystalline forms with tailored properties.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Elucidation of this compound Enantiomers

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral molecules. This compound, in its ground state, is not a chiral molecule as it does not possess a stereogenic center and has a plane of symmetry.

However, the concept of atropisomerism, which arises from restricted rotation around a single bond, could potentially lead to chiral forms of this molecule. nih.govacademie-sciences.frwikipedia.org If the rotation around the C3-cyclohexyl bond were sufficiently hindered, for example, by the introduction of bulky substituents on the cyclohexyl ring or the indole core, stable enantiomeric conformers (atropisomers) could exist.

In such a hypothetical scenario where enantiomers of a derivative of this compound could be resolved, CD and ORD spectroscopy would be invaluable for their characterization. The CD spectrum would show differential absorption of left and right circularly polarized light at the wavelengths corresponding to the electronic transitions of the indole chromophore. The sign and intensity of the Cotton effects in the CD spectrum would be characteristic of the absolute configuration of the atropisomer. ORD, which measures the change in optical rotation with wavelength, would also provide information about the stereochemistry.

Theoretical calculations of the CD and ORD spectra using quantum chemical methods could be used to predict the chiroptical properties of the hypothetical enantiomers and to correlate the experimental spectra with their absolute configurations. However, it is important to reiterate that for the parent compound, this compound, no experimental evidence of atropisomerism or chirality has been reported.

No Publicly Available Computational or Theoretical Investigations Found for this compound

As of the current date, a comprehensive review of scientific literature and chemical databases reveals a notable absence of publicly accessible computational and theoretical studies specifically focused on the chemical compound This compound . Despite the growing interest in the application of computational methods to elucidate the properties of novel organic molecules, this particular substituted indole does not appear to have been the subject of dedicated research in the areas of quantum chemical calculations, molecular dynamics simulations, or in silico molecular interaction predictions.

The indole scaffold is a prominent feature in many biologically active compounds, and the introduction of various substituents can significantly modulate their electronic, steric, and pharmacokinetic properties. The presence of a cyclohexyl group at the 3-position and a fluorine atom at the 7-position of the indole ring in This compound suggests a molecule with distinct conformational and electronic characteristics. However, without specific computational studies, any discussion of its frontier molecular orbitals, electrostatic potential, spectroscopic parameters, conformational landscape, or potential ligand-target interactions would be purely speculative.

Researchers in the fields of medicinal chemistry and materials science often utilize computational tools to predict the behavior of new chemical entities, thereby guiding synthetic efforts and biological testing. The lack of such data for This compound indicates a gap in the current body of scientific knowledge.

Future computational investigations on this molecule would be valuable in providing insights into its fundamental properties. Such studies would likely involve:

Quantum Chemical Calculations: To understand the electronic structure, reactivity, and spectroscopic properties. This would include Frontier Molecular Orbital (FMO) analysis to determine the HOMO and LUMO energy levels, which are crucial for predicting chemical reactivity. Electrostatic potential surface calculations would reveal the charge distribution and potential sites for electrophilic and nucleophilic attack.

In Silico Prediction of Molecular Interactions: Docking studies with various biological targets could be performed to hypothesize potential pharmacological activities.

Until such studies are conducted and published, a detailed, data-driven article on the computational and theoretical investigations of This compound cannot be compiled. The scientific community awaits future research to shed light on the intriguing properties of this and other novel indole derivatives.

Computational and Theoretical Investigations of 3 Cyclohexyl 7 Fluoro 1h Indole

In Silico Prediction of Molecular Interactions for 3-Cyclohexyl-7-fluoro-1H-indole

Pharmacophore Modeling Based on the this compound Scaffold

Pharmacophore modeling is a cornerstone in computational drug design, defining the essential spatial arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. The indole (B1671886) nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form the basis of numerous biologically active compounds. nih.govnih.gov When considering the this compound scaffold, a hypothetical pharmacophore model can be constructed by dissecting the contributions of its constituent parts: the indole core, the C3-cyclohexyl group, and the C7-fluoro substituent.

The indole ring itself presents several key pharmacophoric features. The bicyclic system provides a large, rigid, and hydrophobic surface, which is often crucial for fitting into the binding pockets of proteins. nih.gov The pyrrole (B145914) nitrogen of the indole can act as a hydrogen bond donor, a critical interaction for anchoring the molecule within a target's active site. nih.gov Conversely, the aromatic system can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The fluorine atom at the 7-position introduces several important electronic features. Due to its high electronegativity, it can act as a hydrogen bond acceptor. wikipedia.org Furthermore, the substitution of hydrogen with fluorine can significantly alter the electronic distribution of the indole ring, potentially modulating the pKa of the indole nitrogen and influencing the strength of its interactions.

Based on these structural components, a general pharmacophore model for compounds based on the this compound scaffold can be proposed. This model would be instrumental in the virtual screening of compound libraries to identify new molecules with the potential for similar biological activities.

| Pharmacophoric Feature | Structural Origin | Potential Interaction Type |

| Aromatic Ring | Indole Nucleus | π-π Stacking, Hydrophobic Interaction |

| Hydrogen Bond Donor | Indole NH Group | Hydrogen Bonding |

| Hydrophobic Feature | Cyclohexyl Group at C3 | Hydrophobic Interaction, van der Waals Forces |

| Hydrogen Bond Acceptor | Fluorine Atom at C7 | Hydrogen Bonding |

This table represents a generalized pharmacophore model for the this compound scaffold based on its chemical structure.

Molecular and Mechanistic Biological Investigations of 3 Cyclohexyl 7 Fluoro 1h Indole in Vitro Studies

Enzyme Inhibition Profiles of 3-Cyclohexyl-7-fluoro-1H-indole

Extensive literature searches did not yield specific data on the enzyme inhibition profile of this compound. While indole-based compounds are a well-established class of molecules with diverse enzyme-inhibitory activities, and the inclusion of a fluorine atom can often enhance binding affinity and metabolic stability, no studies characterizing the specific enzymatic targets of this particular compound have been publicly documented. The cyclohexyl group introduces a bulky, lipophilic moiety that could influence its interaction with the active sites of various enzymes, but without experimental data, any discussion of its inhibitory potential remains speculative.

Characterization of Specific Enzyme Targets Modulated by this compound

There is currently no available research that identifies or characterizes specific enzyme targets modulated by this compound.

Mechanistic Enzymology and Kinetic Analysis of this compound Interactions

No information regarding the mechanistic enzymology or kinetic analysis of interactions between this compound and any enzyme is available in the scientific literature.

Receptor Binding and Modulation Studies of this compound

Detailed receptor binding and modulation studies for this compound are not present in the current body of scientific literature. Although related structures, such as aminocyclohexyl indoles, have been investigated for their affinity towards targets like the serotonin (B10506) transporter, this information cannot be directly extrapolated to this compound.

G-Protein Coupled Receptor (GPCR) Interaction Profiles of this compound

There are no published studies detailing the interaction profile of this compound with any G-Protein Coupled Receptors (GPCRs).

Ligand-Gated and Voltage-Gated Ion Channel Modulation by this compound

No data is available concerning the modulatory effects of this compound on ligand-gated or voltage-gated ion channels.

Cell-Based Assays for Intracellular Pathway Modulation by this compound

No cell-based assay results have been published that describe the modulation of intracellular pathways by this compound. While studies on other indole (B1671886) derivatives, like certain 7-azaindoles, have shown effects on pathways related to viral entry, this is not indicative of the activity of the specific compound .

Analysis of Signal Transduction Cascades Affected by this compound

While direct experimental data on the signal transduction pathways modulated by this compound is limited, the structural motifs of the molecule suggest several plausible biological targets. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of receptors and enzymes. For instance, indole derivatives are known to act as ligands for serotonin receptors. evitachem.com

The presence of a cyclohexyl group at the 3-position and a fluorine atom at the 7-position can be hypothesized to modulate binding affinity and selectivity for various signaling proteins. For example, in other contexts, aminocyclohexyl indoles have demonstrated high affinity for the serotonin transporter (SERT). This suggests that this compound could potentially interact with neurotransmitter systems.

Furthermore, certain indole derivatives have been investigated as inhibitors of HIV-1 fusion by targeting the gp41 transmembrane glycoprotein, indicating a potential for this class of compounds to interfere with protein-protein interactions crucial for viral entry. The specific signaling cascades that this compound might affect would depend on its precise binding partners, which remain to be elucidated through dedicated in vitro screening and binding assays.

Hypothetical Signal Transduction Pathways Potentially Modulated by this compound

| Pathway Category | Potential Target | Predicted Effect | Basis for Hypothesis |

| Neurotransmitter Signaling | Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Agonist or Antagonist Activity | Indole scaffold is a common feature of serotonin receptor ligands. evitachem.com |

| Neurotransmitter Transport | Serotonin Transporter (SERT) | Inhibition of Serotonin Reuptake | Aminocyclohexyl indoles show high affinity for SERT. |

| Viral Entry | HIV-1 gp41 | Inhibition of conformational changes | Indole-based compounds can inhibit HIV-1 fusion. |

| Cell Growth and Proliferation | Receptor Tyrosine Kinases | Modulation of kinase activity | Various indole derivatives are known to be kinase inhibitors. |

Investigation of Gene Expression and Proteomic Changes Induced by this compound

Currently, there are no published studies detailing the gene expression or proteomic changes specifically induced by this compound. However, based on the potential modulation of signal transduction pathways discussed previously, it is possible to predict the types of cellular responses that might be observed.

If this compound were to interact with nuclear receptors or transcription factors, it could directly alter gene expression. More likely, any effects on gene expression would be downstream of its interaction with cell surface receptors or intracellular enzymes. For example, if the compound were to inhibit a key kinase in a signaling cascade, this would likely lead to changes in the phosphorylation status of downstream proteins and subsequently alter the expression of genes regulated by that pathway.

A hypothetical proteomics study could reveal changes in the levels of proteins involved in neurotransmission, cell cycle regulation, or inflammatory responses, depending on the primary cellular targets of the compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

While specific SAR and SPR studies for this compound are not available, general principles can be inferred from research on related indole derivatives.

Influence of Cyclohexyl Moiety Modifications on Molecular Recognition

The cyclohexyl group at the 3-position of the indole ring is a bulky, lipophilic substituent that can significantly influence how the molecule fits into a binding pocket. Modifications to this group would be expected to have a substantial impact on biological activity.

Stereochemistry : The stereochemistry of the cyclohexyl ring (e.g., cis/trans isomers if further substituted) can be critical for proper orientation within a binding site.

Substitution : The addition of functional groups (e.g., hydroxyl, amino, carboxyl) to the cyclohexyl ring could introduce new hydrogen bonding or ionic interactions, potentially increasing affinity and selectivity for a target.

Ring Size and Conformation : Altering the ring size (e.g., cyclopentyl or cycloheptyl) would change the conformational flexibility and spatial arrangement of substituents, which could either enhance or diminish binding.

Illustrative SAR of Cyclohexyl Moiety Modifications (Hypothetical)

| Modification | Predicted Impact on Activity | Rationale |

| Introduction of a polar group (e.g., -OH) | Potential for increased affinity | Could form new hydrogen bonds with the target protein. |

| Change to a smaller ring (e.g., cyclopentyl) | May decrease affinity | Reduced van der Waals interactions within a large hydrophobic pocket. |

| Change to a larger ring (e.g., cycloheptyl) | May decrease affinity | Potential for steric hindrance at the binding site. |

Impact of Fluoro Substitution Position and Nature on Biological Target Engagement

The fluorine atom at the 7-position of the indole ring can influence the molecule's properties in several ways:

Electronic Effects : Fluorine is a highly electronegative atom that can alter the electron distribution of the indole ring, potentially affecting its pKa and ability to participate in pi-stacking or cation-pi interactions.

Metabolic Stability : The carbon-fluorine bond is very strong, and the introduction of fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound.

Binding Interactions : Fluorine can participate in favorable interactions with certain amino acid residues in a binding pocket, such as through hydrogen bonds or dipole-dipole interactions.

The position of the fluorine atom is also critical. Moving the fluorine to other positions on the indole ring (e.g., 4-, 5-, or 6-position) would likely result in different electronic and steric profiles, leading to altered biological activity.

Role of Indole Core Derivatization on Mechanistic Activity and Selectivity

The indole core itself is a key pharmacophore, and its derivatization can fine-tune the activity and selectivity of the molecule.

N-Substitution : Alkylation or acylation of the indole nitrogen (at position 1) can alter the molecule's hydrogen-bonding capacity and lipophilicity, which can in turn affect its permeability and target interactions.

Advanced Applications and Functional Roles of 3 Cyclohexyl 7 Fluoro 1h Indole in Scientific Disciplines

Development of 3-Cyclohexyl-7-fluoro-1H-indole as a Chemical Probe for Biological Systems

While specific studies on this compound as a chemical probe are not extensively documented, the 7-fluoroindole (B1333265) scaffold is a known entity in the development of molecules for studying biological systems. The fluorine atom at the 7-position is particularly useful for ¹⁹F NMR studies, allowing for the investigation of binding affinities to proteins and other biological macromolecules. For instance, 7-fluoroindole has been utilized in ¹⁹F NMR studies to probe the binding affinity to enzymes like R67 dihydrofolate reductase. ossila.com

The introduction of a cyclohexyl group at the 3-position of the 7-fluoroindole core could offer several advantages in the design of chemical probes. The bulky and lipophilic nature of the cyclohexyl group can enhance binding to hydrophobic pockets within proteins, potentially increasing both affinity and selectivity for a target. It is hypothesized that this compound could serve as a scaffold for developing selective ligands for receptors or enzymes where a hydrophobic substituent is favored. The development of fluorescent probes based on indole (B1671886) derivatives for studying σ receptors highlights the potential of functionalized indoles in creating tools for fluorescence-based biological assays. acs.org

Potential in Materials Science: Electronic and Optical Applications of this compound Derivatives

The indole nucleus is a valuable building block for organic electronic materials due to its electron-rich nature. Fluorination of the indole ring, as seen in 7-fluoroindole, can modulate the electronic properties, which is a key strategy in the design of materials for electronic and optical applications. ossila.com

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

7-Fluoroindole is recognized as a synthesis intermediate for materials used in OLEDs. ossila.com The fluorine atom can enhance the stability and influence the energy levels of the resulting materials, which is crucial for efficient charge transport and emission in OLED devices. The incorporation of a cyclohexyl group at the 3-position could further refine these properties. The bulky cyclohexyl group might be leveraged to control the intermolecular packing of the indole derivatives in the solid state, potentially leading to improved film morphology and device performance. By preventing close π-π stacking, the cyclohexyl group could enhance the photoluminescence quantum yield in the solid state, a desirable feature for emissive layers in OLEDs.

In the context of OPVs, the electron-donating character of the indole ring combined with the electron-withdrawing effect of the fluorine atom in this compound could be utilized in the design of donor-acceptor type polymers or small molecules for the active layer of solar cells. The cyclohexyl group could improve the solubility of these materials, facilitating their processing from solution.

Fluorescent Sensors and Biomolecular Probes Based on this compound

The intrinsic fluorescence of the indole scaffold makes it an attractive platform for the development of fluorescent sensors. The emission properties are sensitive to the local environment, which can be exploited for sensing applications. While specific fluorescent sensors based on this compound have not been reported, the general principles of designing indole-based sensors are well-established. For example, an anthracene (B1667546) and indole-based fluorescent probe has been developed for the detection of chromium(III) ions.

The 7-fluoro substituent in this compound can influence the photophysical properties, such as the emission wavelength and quantum yield. The cyclohexyl group at the 3-position could be functionalized to introduce specific recognition elements for analytes of interest. Furthermore, the combination of the fluorescent indole core and the ¹⁹F NMR-active fluorine atom could enable the development of dual-mode probes for both fluorescence imaging and NMR-based detection.

Catalytic and Ligand Applications of this compound in Asymmetric Synthesis

Indole derivatives have been explored as ligands in transition metal catalysis, particularly in asymmetric synthesis. The nitrogen atom of the indole ring can coordinate to a metal center, and the substituents on the indole core can create a chiral environment around the metal, enabling enantioselective transformations.

While there is no direct literature on the catalytic applications of this compound, it is plausible that this compound could serve as a precursor for chiral ligands. The nitrogen atom of the indole could be functionalized with a chiral auxiliary, and the cyclohexyl group at the 3-position would play a significant steric role in influencing the stereochemical outcome of a catalyzed reaction. The fluorine atom at the 7-position could electronically modify the coordinating ability of the indole nitrogen, potentially impacting the catalytic activity and selectivity of the metal complex.

Role of this compound in Precursor Synthesis for Complex Molecules

Indole-3-carbaldehyde and its derivatives are valuable precursors for the synthesis of more complex, biologically active molecules through multicomponent reactions. nih.gov These reactions allow for the rapid assembly of molecular complexity from simple starting materials.

By analogy, this compound could serve as a key building block in the synthesis of complex heterocyclic structures. The reactivity of the indole ring, particularly at the C2 and N1 positions, allows for further functionalization. The presence of the cyclohexyl group at C3 and the fluoro group at C7 provides a pre-functionalized scaffold that can be elaborated into more complex target molecules. For instance, the indole nitrogen could be alkylated or acylated, and the benzene (B151609) portion of the indole ring could undergo further electrophilic substitution, leading to a diverse range of derivatives with potential applications in drug discovery and materials science. The synthesis of various 7-azaindole (B17877) derivatives from pyrrole (B145914) precursors demonstrates the utility of substituted heterocyclic building blocks in constructing novel molecular architectures. uni-rostock.de

Conclusion and Future Perspectives in Research on 3 Cyclohexyl 7 Fluoro 1h Indole

Synthesis of Key Findings and Contributions of 3-Cyclohexyl-7-fluoro-1H-indole Research

Direct research on this compound is sparse; however, a scientific profile can be constructed by analyzing its core structural motifs: the 7-fluoroindole (B1333265) ring and the 3-cyclohexyl substituent.

The 7-fluoroindole scaffold is a crucial building block in medicinal chemistry. Fluorine substitution in indole (B1671886) rings is a well-established strategy for modulating the electronic properties and metabolic stability of molecules. Specifically, 7-fluoro-1H-indole is utilized as a versatile intermediate in the synthesis of pharmaceuticals, including serotonin (B10506) receptor modulators for potential use as antidepressants and antipsychotics. chemimpex.com Furthermore, studies have demonstrated that simple fluorinated indoles can possess inherent biological activity, such as the ability to suppress virulence factors in pathogenic bacteria. nih.gov

The 3-cyclohexylindole moiety points toward specific biological targets. The substitution at the C3-position of the indole ring is a common feature in many biologically active compounds. nih.gov Research on closely related structures, such as aminocyclohexyl indoles, has revealed high affinity and specificity for the serotonin transporter (SERT), a key target in the treatment of depression and anxiety disorders. nih.gov This suggests that the cyclohexyl group at this position can play a critical role in molecular recognition at this transporter.

The combination of these two pharmacophores in a single molecule suggests that this compound is a prime candidate for investigation as a novel therapeutic agent, particularly within the domain of neuropharmacology.

| Structural Moiety | Known Contributions & Findings | Potential Contribution of this compound | Reference |

|---|---|---|---|

| 7-Fluoroindole | Key intermediate for serotonin receptor modulators; exhibits antivirulence properties; used in 19F-NMR studies. | The fluorine atom may enhance metabolic stability and binding affinity to CNS targets. Could serve as a probe for 19F-NMR binding assays. | chemimpex.com |

| 3-Cyclohexylindole | Derivatives show high affinity for the Serotonin Transporter (SERT). The C3 position is critical for activity in many indole alkaloids. | The cyclohexyl group likely directs the molecule's activity towards neurological targets like SERT. | nih.govnih.gov |

| Indole Core | Scaffold for a wide range of therapeutics including antiviral, anticancer, and anti-inflammatory agents. | Broadens the potential screening applications beyond CNS to include oncology and infectious diseases. | nih.gov |

Identification of Unexplored Research Avenues and Challenges for this compound

The nascent status of research into this compound presents numerous opportunities and attendant challenges.

Unexplored Research Avenues:

Chemical Synthesis and Characterization: The most immediate research gap is the lack of a published, optimized, and scalable synthetic route. A robust synthesis is the gateway to all further investigation and would need to be followed by complete characterization (NMR, MS, X-ray crystallography).

Pharmacological Profiling: A comprehensive screening of the molecule's biological activity is a major unexplored avenue. Based on its structure, priority areas for investigation include:

Neuropharmacology: Quantitative binding assays to determine its affinity and selectivity for the serotonin transporter (SERT), as well as dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov

Anti-Infective Activity: Evaluation against a panel of pathogenic bacteria and viruses, given the known activities of indole and fluoroindole derivatives. nih.gov

Anticancer Screening: Testing against various cancer cell lines, a common application for novel indole compounds.

Metabolic Studies: Investigation into its metabolic fate using in vitro models (e.g., liver microsomes) to understand how the fluorine and cyclohexyl groups influence its stability and potential metabolites.

Materials Science: Exploring the potential use of this molecule as a building block for organic electronic materials, such as fluorescent dyes or conducting polymers, leveraging the electronic properties of the fluoroindole system. chemimpex.com

Challenges:

Regioselective Synthesis: Achieving the specific 3,7-disubstituted indole pattern can be a significant synthetic hurdle, potentially requiring multi-step pathways with challenges in yield and purification. google.com

Lack of Foundational Data: The absence of basic physicochemical and toxicological data impedes computational modeling, rational drug design, and prediction of its behavior in biological systems.

Biological Complexity: The serotonin transporter and other neurological targets are complex proteins, and achieving high selectivity to minimize off-target effects is a substantial challenge in drug development.

| Research Area | Key Unexplored Question | Potential Impact |

|---|---|---|

| Synthetic Chemistry | What is the most efficient and regioselective method to synthesize this compound? | Enables all further research and development of related analogs. |

| Medicinal Chemistry | Does the compound exhibit high affinity and selectivity for the serotonin transporter (SERT)? | Validation as a lead compound for new antidepressants or anxiolytics. |

| Microbiology | Does the compound possess clinically relevant antibacterial or antiviral activity? | Potential development of a new class of anti-infective agents. |

| Biophysics & Chemical Biology | Can the 19F atom be used as an effective NMR probe to study its binding interaction with protein targets? | Provides a tool for detailed structural biology and drug-target interaction studies. |

Broader Implications and Interdisciplinary Relevance of this compound Research

The study of this compound extends beyond a single discipline, carrying implications for several fields.

Medicinal Chemistry and Drug Discovery: This molecule exemplifies the strategy of combining known pharmacophores to explore new chemical space. pressbooks.pub Its successful development could validate this specific structural combination and pave the way for a new class of CNS-active agents or other therapeutics. The journey from a catalog chemical to a potential drug candidate would highlight modern drug discovery pathways.

Chemical Biology: Should the compound prove to be a potent and selective ligand for a specific biological target like SERT, it could be developed into a valuable chemical probe. Such probes are essential tools for dissecting complex biological processes, helping to elucidate the function and regulation of its target protein in health and disease.

Fluorine Chemistry and Proteomics: Research into this molecule contributes to the expanding field of organofluorine chemistry. Adaptive laboratory evolution experiments have shown that microorganisms can incorporate 7-fluoroindole to produce proteins with fluorinated tryptophan. frontiersin.org This opens up possibilities for using this compound or its derivatives in proteomics and in vivo 19F-NMR to study protein structure and function in a cellular context.

Synthetic Organic Chemistry: Overcoming the challenges associated with the synthesis of this molecule would likely contribute new or refined methodologies to the broader field of heterocyclic chemistry, offering new tools for chemists to build complex molecular architectures.

Q & A

Q. Advanced

- Cyclohexyl group :

- Fluorine :

What strategies resolve contradictions in reported NMR spectral data for fluorinated indole derivatives?

Advanced

Contradictions arise from solvent effects, tautomerism, or impurities. Methodological solutions include:

- Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) .

- 2D NMR (COSY, HSQC) : Correlates proton-carbon couplings to confirm assignments .

- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 7-fluoro-1H-indole derivatives) clarifies shifts .

- Crystallographic validation : X-ray structures resolve ambiguities in substituent positioning .

How can X-ray crystallography using SHELX software determine the crystal structure of this compound?

Q. Basic

- Data collection : High-resolution (<1.0 Å) X-ray diffraction data is collected at synchrotron facilities.

- Structure solution : SHELXD identifies heavy atoms (e.g., sulfur/fluorine anomalous scattering) .

- Refinement : SHELXL refines positional/thermal parameters, with constraints for cyclohexyl group disorder .

- Validation : CheckCIF ensures geometric plausibility and flags outliers (e.g., bond length deviations) .

What computational methods predict the regioselectivity of electrophilic substitutions in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.